molecular formula C16H14N2O3S B10975295 4-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid

4-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid

Cat. No.: B10975295
M. Wt: 314.4 g/mol
InChI Key: GQKVCYSSZJYGLT-UHFFFAOYSA-N
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Description

4-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid typically involves multiple steps, including the formation of the thiophene ring, introduction of the cyano group, and subsequent functionalization to obtain the final product. Common reagents used in these reactions include phenyl isothiocyanate, cyanoacetanilide, and various catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and cyano-containing molecules. Examples include:

Uniqueness

4-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural elements.

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

4-[(3-cyano-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H14N2O3S/c1-10-15(11-5-3-2-4-6-11)12(9-17)16(22-10)18-13(19)7-8-14(20)21/h2-6H,7-8H2,1H3,(H,18,19)(H,20,21)

InChI Key

GQKVCYSSZJYGLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C#N)C2=CC=CC=C2

Origin of Product

United States

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